molecular formula C17H16ClNO3 B14174167 phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate CAS No. 920802-71-7

phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate

Cat. No.: B14174167
CAS No.: 920802-71-7
M. Wt: 317.8 g/mol
InChI Key: JWTJLBYBDFWMOL-INIZCTEOSA-N
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Description

Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes. The presence of a phenyl group and a chlorophenyl group in its structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate typically involves the reaction of morpholine with phenyl chloroformate and 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as mixing, heating, and purification through techniques like crystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The phenyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylic acid, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The phenyl and chlorophenyl groups may interact with enzymes or receptors, leading to biological effects. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phenyl morpholine-4-carboxylate: Lacks the chlorophenyl group, which may result in different biological activity.

    (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate: Lacks the phenyl group, which can affect its reactivity and applications.

Uniqueness

Phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate is unique due to the presence of both phenyl and chlorophenyl groups, which can confer distinct chemical and biological properties. This combination may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

CAS No.

920802-71-7

Molecular Formula

C17H16ClNO3

Molecular Weight

317.8 g/mol

IUPAC Name

phenyl (2R)-2-(4-chlorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)16-12-19(10-11-21-16)17(20)22-15-4-2-1-3-5-15/h1-9,16H,10-12H2/t16-/m0/s1

InChI Key

JWTJLBYBDFWMOL-INIZCTEOSA-N

Isomeric SMILES

C1CO[C@@H](CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1COC(CN1C(=O)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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